molecular formula C15H31N B13802177 (2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine CAS No. 6302-43-8

(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine

Katalognummer: B13802177
CAS-Nummer: 6302-43-8
Molekulargewicht: 225.41 g/mol
InChI-Schlüssel: FHLCDLBIZLWYOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine is an organic compound characterized by its unique structure, which includes a nonanamine backbone with a 4-methyl-2-pentanyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine typically involves the reaction of 4-methyl-2-pentylamine with 2-nonanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Wissenschaftliche Forschungsanwendungen

(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine is unique due to its specific structure and the presence of the 4-methyl-2-pentanyl substituent. This structural feature may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

6302-43-8

Molekularformel

C15H31N

Molekulargewicht

225.41 g/mol

IUPAC-Name

N-(4-methylpentan-2-yl)nonan-2-imine

InChI

InChI=1S/C15H31N/c1-6-7-8-9-10-11-14(4)16-15(5)12-13(2)3/h13,15H,6-12H2,1-5H3

InChI-Schlüssel

FHLCDLBIZLWYOB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=NC(C)CC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.